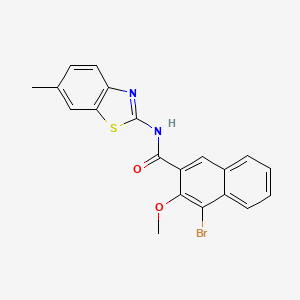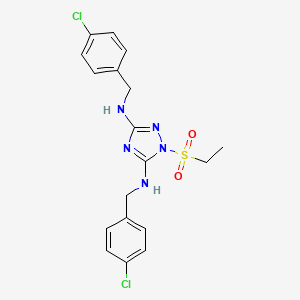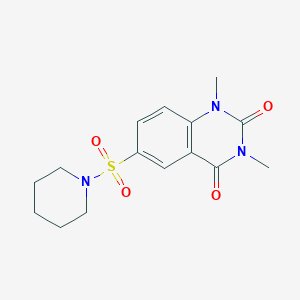![molecular formula C22H24ClN3O4S B3606034 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE](/img/structure/B3606034.png)
2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE
Descripción general
Descripción
2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE is a complex organic compound with a unique structure that combines a quinoline core with a piperazine ring substituted with a chlorobenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE typically involves multiple steps. One common approach is to start with the quinoline core, which is then functionalized with methoxy groups at the 5 and 8 positions. The piperazine ring is introduced through a nucleophilic substitution reaction, and the chlorobenzenesulfonyl group is added via a sulfonylation reaction. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while nucleophilic substitution on the piperazine ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving quinoline derivatives.
Medicine: This compound has potential as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The chlorobenzenesulfonyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOTHIAZOLE: This compound has a benzothiazole core instead of a quinoline core, which can affect its biological activity and applications.
2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]METHYL-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: This compound has a triazole-thione core and different substituents, leading to different chemical and biological properties.
Uniqueness
2-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-5,8-DIMETHOXY-4-METHYLQUINOLINE is unique due to its combination of a quinoline core with a piperazine ring and a chlorobenzenesulfonyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-5,8-dimethoxy-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S/c1-15-14-20(24-22-19(30-3)9-8-18(29-2)21(15)22)25-10-12-26(13-11-25)31(27,28)17-6-4-16(23)5-7-17/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTFZAQEIQCCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B3605955.png)

![METHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3605971.png)
![ETHYL 4-AMINO-2-{[2-(2,4-DICHLOROANILINO)-2-OXOETHYL]SULFANYL}-5-PYRIMIDINECARBOXYLATE](/img/structure/B3605979.png)


![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B3606008.png)
![N~1~,N~1~-DIALLYL-2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3606011.png)
![[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO][7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE](/img/structure/B3606015.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B3606018.png)
![2-{[4-(3-CHLORO-4-FLUOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3606022.png)
![2-[(4-chlorophenyl)thio]-N-(2-fluoro-4-iodophenyl)acetamide](/img/structure/B3606030.png)
![2-{[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]METHYL}-1(2H)-PHTHALAZINONE](/img/structure/B3606054.png)
